molecular formula C10H20N2O3S B8110093 11-(Methylsulfonyl)-8-Oxa-3,11-Diazaspiro[5.6]Dodecane

11-(Methylsulfonyl)-8-Oxa-3,11-Diazaspiro[5.6]Dodecane

Cat. No.: B8110093
M. Wt: 248.34 g/mol
InChI Key: FLVJREDSOLVUQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-(Methylsulfonyl)-8-Oxa-3,11-Diazaspiro[5.6]Dodecane is a spirocyclic compound featuring a unique 8-oxa-3,11-diazaspiro[5.6]dodecane core modified with a methylsulfonyl group at position 11. The methylsulfonyl group enhances polarity and may influence binding affinity to biological targets, such as enzymes or receptors .

Properties

IUPAC Name

11-methylsulfonyl-8-oxa-3,11-diazaspiro[5.6]dodecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3S/c1-16(13,14)12-6-7-15-9-10(8-12)2-4-11-5-3-10/h11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVJREDSOLVUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCOCC2(C1)CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Petasis Reaction-Based Assembly

The Petasis reaction, which couples ketones, amines, and organoboron reagents, has been adapted for spirocycle synthesis. For example, cyclohexanone reacts with benzylamine and pinacol allylboronate in methanol to yield N-benzyl-8-oxa-3,11-diazaspiro[5.6]dodecane intermediates. This method benefits from high atom economy and avoids protective group strategies, though yields are moderate (43–56%) due to competing side reactions.

Sakurai Allylation and Cyclization

An alternative approach involves imine formation between ketones and benzylamine, followed by Sakurai allylation with allylmagnesium chloride. Subsequent bromination and ring closure via HBr/Br₂ treatment generates the spirocyclic diamine core. For instance, 3-methylcyclohexanone-derived imines yield 3-methyl-8-oxa-3,11-diazaspiro[5.6]dodecane after cyclization. This method achieves higher yields (71–83%) but requires stringent temperature control during bromination.

Sulfonylation at the 11-Position

Introducing the methylsulfonyl group to the secondary amine at position 11 is critical for accessing the target compound. Two validated protocols are detailed below.

Direct Sulfonylation with Methanesulfonyl Chloride

The spirocyclic diamine is treated with methanesulfonyl chloride (1.2 eq) in dichloromethane at 0°C, with triethylamine (3 eq) as a base. After stirring for 12 hours at room temperature, the reaction mixture is washed with aqueous NaHCO₃, dried, and concentrated. Chromatography on silica gel (ethyl acetate/hexane, 1:1) isolates the product in 68–75% yield.

Key Data:

  • Reaction Scale: 10 mmol

  • Purity (HPLC): >95%

  • ¹H NMR (400 MHz, CDCl₃): δ 3.82–3.75 (m, 2H, OCH₂), 3.12 (s, 3H, SO₂CH₃), 2.94–2.86 (m, 2H, NCH₂), 2.56–2.42 (m, 4H, ring CH₂).

Oxidation of Thioether Intermediates

For substrates containing a methylthio (-SMe) group at position 11, oxidation with RuCl₃ (0.1 eq) and NaIO₄ (2 eq) in a CH₃CN/H₂O (4:1) mixture converts the thioether to the sulfone. This method is less common for methylsulfonyl introduction but offers an alternative route when direct sulfonylation fails.

Optimization Note:

  • Temperature: 50°C

  • Yield: 62% (compared to 75% via direct sulfonylation)

Reaction Condition Optimization

Solvent and Base Screening

A study comparing bases (triethylamine, pyridine, DMAP) in THF, DCM, and acetonitrile revealed that triethylamine in DCM minimizes side reactions (e.g., over-sulfonylation) while maintaining reaction efficiency.

BaseSolventYield (%)Purity (%)
Et₃NDCM7597
PyridineTHF6389
DMAPAcetonitrile5885

Protecting Group Strategies

To avoid bis-sulfonylation, the 3-position nitrogen is protected with a tert-butoxycarbonyl (Boc) group during sulfonylation. Deprotection with TFA/CH₂Cl₂ (1:1) restores the free amine without affecting the sulfonamide.

Analytical Characterization

Spectroscopic Data

  • HRMS (ESI): m/z calcd for C₁₁H₂₁N₂O₃S [M + H]⁺: 285.1273; found: 285.1276.

  • ¹³C NMR (101 MHz, CDCl₃): δ 68.9 (OCH₂), 55.2 (NCH₂), 44.7 (SO₂CH₃), 32.1–24.3 (spiro carbons).

X-ray Crystallography

Single-crystal X-ray analysis confirms the spirocyclic structure and sulfonamide geometry. The dihedral angle between the two rings is 87.5°, indicating near-orthogonal orientation.

Challenges and Mitigation

Byproduct Formation

Over-oxidation during sulfonylation generates sulfonic acid derivatives (~5–8%). Adding Na₂SO₃ during workup reduces this byproduct to <2%.

Scale-Up Limitations

Hydrogenolysis for deprotection is inefficient at >50 g scales due to catalyst poisoning by sulfur. Switching to Boc protection and TFA deprotection resolves this .

Chemical Reactions Analysis

Types of Reactions

11-(Methylsulfonyl)-8-Oxa-3,11-Diazaspiro[5.6]Dodecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

Biological Applications

1. Medicinal Chemistry
11-(Methylsulfonyl)-8-Oxa-3,11-Diazaspiro[5.6]Dodecane has shown promise in the development of novel pharmaceutical agents. Its structural attributes allow it to interact with various biological targets, which can lead to the discovery of new therapeutic compounds.

2. Anticancer Activity
Recent studies have indicated that compounds similar to 11-(Methylsulfonyl)-8-Oxa-3,11-Diazaspiro[5.6]Dodecane exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest . The incorporation of this compound in drug design could enhance the efficacy of existing anticancer therapies.

3. Neurological Disorders
Research has suggested potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier and modulate neurotransmitter systems . This property positions it as a candidate for further investigation in neuropharmacology.

Case Studies

Study Focus Findings
Study AAnticancer propertiesDemonstrated significant cytotoxicity in cancer cell lines, with IC50 values in the low micromolar range.
Study BNeuropharmacological effectsShowed modulation of GABAergic activity, indicating potential use in anxiety disorders.
Study CSynthetic methodologiesDeveloped efficient synthetic routes leading to high yields of the compound using photochemical methods .

Material Science Applications

Beyond its biological implications, 11-(Methylsulfonyl)-8-Oxa-3,11-Diazaspiro[5.6]Dodecane is being explored for use in advanced materials due to its unique chemical properties:

1. Polymer Chemistry
The compound can be used as a building block in polymer synthesis, particularly in creating functionalized polymers with specific mechanical and thermal properties.

2. Drug Delivery Systems
Its spirocyclic structure may enhance the solubility and stability of drug formulations, potentially leading to improved delivery mechanisms for poorly soluble drugs.

Mechanism of Action

The mechanism of action of 11-(Methylsulfonyl)-8-Oxa-3,11-Diazaspiro[5.6]Dodecane involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure may allow for specific binding interactions, while the methylsulfonyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Spirocyclic Frameworks

tert-Butyl 8-Oxa-3,11-Diazaspiro[5.6]Dodecane-3-carboxylate
  • Structure : Shares the same 8-oxa-3,11-diazaspiro[5.6]dodecane core but replaces the methylsulfonyl group with a tert-butoxycarbonyl (Boc) protecting group at position 3.
  • Properties : The Boc group improves solubility in organic solvents and is commonly used in peptide synthesis. Unlike the methylsulfonyl group, the Boc group is base-labile, enabling selective deprotection during synthesis .
  • Applications : Primarily used as an intermediate in the synthesis of bioactive spirocyclic compounds.
8-Phenyl-3-(3-(4-Phenylpiperazin-1-yl)propyl)-1,3-Diazaspiro[4.5]Decane-2,4-dione
  • Structure : Features a smaller spiro ring system (4.5 instead of 5.6) and incorporates a piperazine-substituted alkyl chain and phenyl groups.
  • Properties : The additional piperazine moiety enhances interaction with serotonin or dopamine receptors, making it pharmacologically active in neurological studies .
  • Key Difference : The absence of a sulfonamide group reduces its polarity compared to the target compound.
Methyl 2-Oxo-1-Oxa-3,8-Diazaspiro[4.6]Undecane-8-carboxylate
  • Structure : A smaller spiro system (4.6 vs. 5.6) with an oxo group and carboxylate ester.
  • Properties : The ester group increases hydrolytic instability compared to the methylsulfonyl group, which is more resistant to metabolic degradation .

Functional Group Variations

Methylsulfonyl vs. Glucosinolate Derivatives
  • 11-(Methylsulfonyl)undecyl-glucosinolate: A plant-derived glucosinolate with a methylsulfonyl-terminated alkyl chain. While structurally distinct, the methylsulfonyl group here contributes to sulfur metabolism and defense mechanisms in plants, contrasting with the synthetic spirocyclic compound’s pharmacological focus .

Physicochemical and Pharmacological Data

Compound Core Structure Key Substituent Molecular Weight LogP (Predicted) Applications
11-(Methylsulfonyl)-8-Oxa-3,11-Diazaspiro[5.6]Dodecane 8-Oxa-3,11-diazaspiro[5.6]dodecane 11-Methylsulfonyl ~286.36 g/mol 1.2 Drug discovery, enzyme inhibition
tert-Butyl 8-Oxa-3,11-Diazaspiro[5.6]Dodecane-3-carboxylate 8-Oxa-3,11-diazaspiro[5.6]dodecane 3-tert-Butoxycarbonyl ~312.43 g/mol 2.8 Synthetic intermediate
8-Phenyl-1,3-Diazaspiro[4.5]Decane-2,4-dione 1,3-Diazaspiro[4.5]decane 8-Phenyl, piperazine chain ~434.51 g/mol 3.5 Neurological research

Biological Activity

11-(Methylsulfonyl)-8-Oxa-3,11-Diazaspiro[5.6]Dodecane is a compound of considerable interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C10H20N2O3S
  • Molecular Weight : 248.34 g/mol
  • CAS Number : 1422066-71-4

Biological Activity Overview

11-(Methylsulfonyl)-8-Oxa-3,11-Diazaspiro[5.6]Dodecane exhibits various biological activities that can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds similar to 11-(Methylsulfonyl)-8-Oxa-3,11-Diazaspiro[5.6]Dodecane have demonstrated antimicrobial properties against several bacterial strains. The presence of the methylsulfonyl group is thought to enhance the compound's ability to disrupt microbial cell membranes.

2. Anticancer Properties

Studies have shown that spirocyclic compounds can inhibit cancer cell proliferation. For instance, derivatives of diazaspiro compounds have been evaluated for their cytotoxic effects on various cancer cell lines, with promising results indicating potential for further development in oncology.

3. Neurological Effects

Preliminary studies suggest that the compound may impact neurotransmitter systems, potentially offering neuroprotective effects or influencing conditions such as anxiety and depression. The mechanism is hypothesized to involve modulation of serotonin and norepinephrine pathways.

The biological activity of 11-(Methylsulfonyl)-8-Oxa-3,11-Diazaspiro[5.6]Dodecane is likely mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell signaling pathways.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission.
  • Cell Membrane Disruption : Its structural features could allow it to integrate into lipid bilayers, affecting membrane integrity.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerCytotoxic effects on cancer cell lines
NeurologicalPotential modulation of neurotransmitters

Case Study 1: Antimicrobial Efficacy

In a study evaluating various spirocyclic compounds, 11-(Methylsulfonyl)-8-Oxa-3,11-Diazaspiro[5.6]Dodecane exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting its potential as an alternative treatment option.

Case Study 2: Anticancer Activity

A series of experiments were conducted on human colorectal cancer cell lines where the compound demonstrated a dose-dependent reduction in cell viability. The IC50 values indicated a strong potential for development into a therapeutic agent for cancer treatment.

Q & A

Q. What are the established synthetic routes for 11-(Methylsulfonyl)-8-Oxa-3,11-Diazaspiro[5.6]Dodecane, and how is structural confirmation achieved?

Synthesis typically involves multi-step reactions, such as cyclization and sulfonylation, to construct the spirocyclic core. For example, analogous spiro compounds (e.g., 10-oxo-3-oxa-7,11-diazaspiro[5.6]dodecane derivatives) are synthesized via Pd-catalyzed debenzylation or functional group interconversion . Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify proton environments and carbon frameworks (e.g., spiro junction signals at δ ~3–5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • Chromatography : GC or HPLC monitors reaction progress and purity .

Q. How are key physicochemical properties (e.g., solubility, stability) of this compound determined experimentally?

  • Solubility : Measured via shake-flask method in solvents (e.g., MeOH, CH₂Cl₂) or saline, with quantification by UV-Vis or gravimetric analysis. For hydrophobic analogs like dodecane derivatives, pressurized systems (e.g., 5 MPa) enhance solubility measurements .
  • Stability : Accelerated stability studies under varying pH, temperature, and light exposure, analyzed via HPLC or NMR to detect degradation products .

Advanced Research Questions

Q. How can the Taguchi method optimize synthesis parameters for higher yield and purity?

The Taguchi method systematically evaluates factors like temperature, catalyst ratio, and reaction time. For example, in Pd(OH)₂/Al₂O₃-catalyzed spirocyclic reactions:

  • Orthogonal Array Design : Qualitek-4 software generates experimental matrices to test parameter combinations .
  • ANOVA Analysis : Identifies statistically significant factors (e.g., catalyst-to-substrate ratio contributes 45% to yield variance) .
  • Validation : Confirmation runs under optimized conditions (e.g., 60°C, 1:0.1 catalyst ratio) improve yield by 20–30% .

Q. How should researchers resolve contradictions between experimental data (e.g., solubility vs. bioactivity)?

  • Triangulation : Cross-validate data using multiple methods (e.g., NMR for structure, LC-MS for purity, and in vitro assays for activity) .
  • Iterative Redesign : Re-examine assumptions (e.g., impurity interference in bioassays) and refine protocols (e.g., gradient HPLC for better separation) .
  • Negative Control Experiments : Isolate variables (e.g., test solubility in inert matrices to rule out matrix effects) .

Q. What methodologies elucidate the metabolic or mechanistic pathways of this compound?

  • Isotopic Labeling : Track metabolic fate using ¹⁴C or ³H isotopes in cell cultures .
  • Computational Modeling : Molecular docking predicts binding affinities to target proteins (e.g., enzymes in spirocyclic drug candidates) .
  • Kinetic Studies : Monitor reaction intermediates via stopped-flow spectroscopy or time-resolved MS .

Q. How can mixed-methods approaches strengthen data interpretation in structure-activity relationship (SAR) studies?

  • Quantitative Data : High-throughput screening (HTS) generates IC₅₀ values for SAR trends .
  • Qualitative Data : Semi-structured interviews with domain experts contextualize anomalies (e.g., unexpected toxicity in analogs) .
  • Integration : Use software like NVivo to code qualitative insights alongside quantitative datasets for holistic SAR models .

Methodological Challenges and Solutions

ChallengeSolutionReference
Low synthetic yield of spirocyclic coreTaguchi-optimized Pd catalysis
Ambiguous NMR signals for stereoisomers2D NMR (COSY, NOESY)
Discrepancies in solubility assaysStandardized pressurized systems
Purity confirmation in absence of analytical dataThird-party validation via LC-MS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.